An In-depth Technical Guide on the Chemical Properties and Stability of 2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide
An In-depth Technical Guide on the Chemical Properties and Stability of 2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide
Abstract
This technical guide provides a comprehensive analysis of the anticipated chemical properties and stability profile of 2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide, a molecule of interest in contemporary drug discovery. In the absence of extensive empirical data for this specific entity, this document leverages established principles of medicinal chemistry and data from structurally related chloroacetamide and thiazole-containing compounds to construct a predictive framework for its behavior. We present detailed, field-proven methodologies for physicochemical characterization and a robust forced degradation program designed to elucidate its intrinsic stability. This guide is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge required to anticipate handling requirements, develop stable formulations, and design rigorous analytical methods for this compound and its derivatives.
Introduction and Molecular Overview
The convergence of biologically active scaffolds into single molecular entities is a cornerstone of modern medicinal chemistry. The title compound, 2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide, represents such a convergence, incorporating a reactive chloroacetamide moiety, often utilized as a covalent binder, with a phenyl-thiazole backbone, a privileged structure in numerous therapeutic areas.[1][2] A thorough understanding of its chemical properties and stability is paramount for its progression through the drug development pipeline. This guide establishes a proactive, science-driven approach to characterizing this molecule.
Chemical Structure and Predicted Physicochemical Properties
The structure of 2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide is characterized by several key functional groups that dictate its chemical behavior.
Figure 1: Chemical Structure of 2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale and Implication |
| Molecular Formula | C₁₈H₁₆ClN₃OS | - |
| Molecular Weight | 357.86 g/mol | Influences diffusion rates and solubility. |
| logP (Lipophilicity) | ~3.5 - 4.5 | The presence of two aromatic rings suggests moderate to high lipophilicity, which will likely result in low aqueous solubility. |
| pKa (Acidic/Basic) | Basic pKa ~2-3 (Thiazole N) | The thiazole nitrogen is weakly basic. The amide nitrogen is generally considered neutral. The compound is unlikely to be ionizable under physiological pH. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Can participate in hydrogen bonding, influencing solubility and receptor interactions. |
| Hydrogen Bond Acceptors | 3 (Amide O, Thiazole N, Thiazole S) | Can participate in hydrogen bonding, influencing solubility and receptor interactions. |
| Aqueous Solubility | Predicted to be low | High logP and a non-ionizable nature at physiological pH suggest that solubility in aqueous media will be a challenge, requiring formulation strategies such as co-solvents or amorphous dispersions. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of the title compound can be envisioned through a two-step process involving the formation of a key amine intermediate followed by acylation. This approach is logical as it builds the molecule by connecting well-defined building blocks.
Figure 2: Proposed two-step synthesis of the title compound.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of phenyl(1,3-thiazol-2-yl)methanamine (Intermediate)
-
Reaction Setup: To a solution of 2-amino-1,3-thiazole (1.0 eq) in methanol, add benzaldehyde (1.05 eq).
-
Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes.
-
Quenching and Extraction: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude intermediate can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide (Final Product)
-
Reaction Setup: Dissolve the intermediate amine (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acylation: Cool the solution to 0 °C. Add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise.[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.
Intrinsic Stability and Forced Degradation Analysis
A forced degradation study is essential to identify potential degradation pathways, understand the molecule's intrinsic stability, and develop a stability-indicating analytical method.[4][5] Based on the functional groups present, the title compound is likely susceptible to hydrolysis, oxidation, and photolysis.
Experimental Protocol: Forced Degradation
Objective: To generate a degradation profile by subjecting the compound to various stress conditions and to identify the major degradation products. A typical starting concentration for the study is 1 mg/mL in a suitable solvent.
Table 2: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Time | Rationale |
| Acidic Hydrolysis | 0.1 M HCl | 2, 8, 24 hours | To assess susceptibility to low pH environments. |
| Basic Hydrolysis | 0.1 M NaOH | 2, 8, 24 hours | To assess susceptibility to high pH environments. |
| Neutral Hydrolysis | Water | 24, 48, 72 hours | To evaluate stability in aqueous solutions. |
| Oxidative | 3% H₂O₂ | 2, 8, 24 hours | To mimic potential oxidative stress. |
| Photolytic | ICH Q1B conditions (UV & Vis light) | As per ICH Q1B | To determine light sensitivity.[6] |
| Thermal | 60°C (in solution and solid state) | 24, 48, 72 hours | To evaluate the impact of elevated temperatures. |
Predicted Degradation Pathways
3.2.1. Hydrolytic Degradation
The chloroacetamide functional group is the most probable site for hydrolysis under both acidic and basic conditions.[7][8]
-
Amide Bond Cleavage: This is a common degradation pathway for acetamides, leading to the formation of the parent amine and chloroacetic acid. This is often more facile under basic conditions.[9][10]
-
Nucleophilic Substitution of Chloride: The chlorine atom is a good leaving group and can be displaced by a hydroxyl group, particularly under basic conditions, to form the corresponding hydroxyacetamide derivative.[8][9]
Figure 3: Predicted hydrolytic degradation pathways.
3.2.2. Photolytic Degradation
Thiazole rings, especially when substituted with aryl groups, can be susceptible to photo-oxidation.[6] The mechanism may involve reaction with singlet oxygen, potentially leading to ring opening or complex rearrangements.[6]
Figure 4: Predicted photolytic degradation pathways.
3.2.3. Thermal Degradation
In the solid state or in solution at elevated temperatures, N-acetamide compounds can undergo thermal decomposition.[11][12] The likely initial point of degradation would be the weakest bonds in the molecule, potentially leading to cleavage of the chloroacetamide side chain or decomposition of the thiazole ring.
Analytical Methodology for Stability Assessment
A stability-indicating HPLC method is the cornerstone for monitoring forced degradation studies.
3.3.1. HPLC Method Development Protocol
-
Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point due to the molecule's predicted lipophilicity.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve good separation of the parent compound from its more polar degradation products.
-
Detection: A photodiode array (PDA) detector is crucial for assessing peak purity and for selecting an appropriate monitoring wavelength (likely in the UV range of 230-280 nm, based on the aromatic chromophores).
-
Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
3.3.2. Characterization of Degradation Products
-
LC-MS/MS: This is the primary tool for identifying degradation products. By comparing the mass-to-charge ratio (m/z) of the degradation peaks with the parent compound, and by analyzing the fragmentation patterns, the structures of the degradants can be elucidated.
-
Preparative HPLC and NMR: For unambiguous structure confirmation of major degradation products, they can be isolated using preparative HPLC and subsequently analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Summary and Forward Outlook
This technical guide has outlined a predictive yet scientifically rigorous approach to understanding the chemical properties and stability of 2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide. The molecule is predicted to have low aqueous solubility and to be susceptible to hydrolytic, photolytic, and potentially thermal degradation, primarily at the chloroacetamide and thiazole moieties.
The provided protocols for synthesis, forced degradation, and analytical method development offer a clear and actionable roadmap for researchers. By executing these studies, drug development professionals can proactively address potential liabilities, enabling the development of stable formulations and robust analytical controls, which are critical for the successful advancement of this and related compounds in the pharmaceutical pipeline.
References
-
Huang, D., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(14), 5035–5045. [Link]
-
Brouwer, J. B. (2005). Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite. ProQuest Dissertations Publishing. [Link]
-
Roberts, A. L., & Huang, D. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(14), 5035–5045. [Link]
-
Roberts, A. L., & Huang, D. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(14), 5035–5045. [Link]
-
Roberts, A. L., & Huang, D. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]
-
NextSDS. (n.d.). 2-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide. Retrieved March 18, 2026, from [Link]
-
Jia, Q., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 969–976. [Link]
-
PubChem. (n.d.). 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Retrieved March 18, 2026, from [Link]
-
El-Hiti, G. A., et al. (2018). Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. Polymer Composites, 40(S2), E1249-E1260. [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
Alarcon, E., et al. (2023). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. Molecules, 28(15), 5786. [Link]
-
NextSDS. (n.d.). 2-chloro-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide. Retrieved March 18, 2026, from [Link]
-
Vaickelioniene, R., et al. (2020). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 25(19), 4436. [Link]
-
Chen, M. J., & Ho, C. T. (1998). Volatile Compounds Generated from Thermal Degradation of N-Acetylglucosamine. Journal of Agricultural and Food Chemistry, 46(7), 2772–2775. [Link]
-
ChemSynthesis. (n.d.). phenyl-thiazol-2-yl-methanone. Retrieved March 18, 2026, from [Link]
-
NextSDS. (n.d.). 2-CHLORO-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE. Retrieved March 18, 2026, from [Link]
-
Chen, M. J., & Ho, C. T. (1998). Volatile Compounds Generated from Thermal Degradation of N-Acetylglucosamine. Journal of Agricultural and Food Chemistry, 46(7), 2772–2775. [Link]
-
Knez, D., et al. (2023). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 14(11), 1633–1640. [Link]
-
Kulkarni, M. V., et al. (2013). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research and Reviews: Journal of Chemistry, 2(2), 1-6. [Link]
-
NextSDS. (n.d.). 2-CHLORO-N-[3-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]ACETAMIDE. Retrieved March 18, 2026, from [Link]
-
NIST. (n.d.). 2-Chloro-N-methylacetamide. Retrieved March 18, 2026, from [Link]
-
Alsante, K. M., et al. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]
-
Pharmaffiliates. (n.d.). 2-Chloro-N-phenethylacetamide. Retrieved March 18, 2026, from [Link]
-
Sato, K., et al. (2004). Decomposition of acetamide and formamide in pressurized hot water. ResearchGate. [Link]
-
Ali, M. A., & Smith, G. W. (2010). Thermal Decomposition of Neodymium Amide Complexes. Journal of Coordination Chemistry, 63(18), 3121-3128. [Link]
-
Saravanan, K., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. ResearchGate. [Link]
-
Wang, Y., et al. (2019). Thioamides Synthesis via Copper-Catalyzed C–H Activation of 1,2,3-Thiadiazoles Enabled by Slow Release and Capture of Thioketene - Supporting Information. [Link]
-
da Silva, A. C. P., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PeerJ, 6, e5544. [Link]
-
Karcı, F., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 25(21), 5030. [Link]
-
Wang, L., et al. (2020). Synthesis of Stable Thiazole-Linked Covalent Organic Frameworks via a Multicomponent Reaction. Journal of the American Chemical Society, 142(25), 11133–11140. [Link]
-
NextSDS. (n.d.). 2-(4-CHLORO-2-METHYLPHENOXY)-N-(1,3-THIAZOL-2-YL)ACETAMIDE. Retrieved March 18, 2026, from [Link]
-
mzCloud. (2017). N-(2-Chloro-4-{[4-(2-methyl-1,3-thiazol-4-yl)anilino]sulfonyl}phenyl)acetamide. Retrieved March 18, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved March 18, 2026, from [Link]
-
Alsante, K. M., et al. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]
-
Al-Omair, M. A., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 9(9), 10836–10848. [Link]
-
Singh, R., & Kumar, R. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. [Link]
-
Arshad, M., et al. (2015). 2-Chloro-N-methyl-N-phenylacetamide. ResearchGate. [Link]
Sources
- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
